molecular formula C12H13ClO2S B1428913 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid CAS No. 1343726-37-3

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Cat. No.: B1428913
CAS No.: 1343726-37-3
M. Wt: 256.75 g/mol
InChI Key: JSSFYEQJVOACAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(cyclopentylsulfanyl)benzoic acid: is an organic compound with the molecular formula C12H13ClO2S It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a cyclopentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid typically involves the introduction of the cyclopentylsulfanyl group to a chlorinated benzoic acid derivative. One common method is the nucleophilic substitution reaction, where 4-chlorobenzoic acid is reacted with cyclopentylthiol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: NaH, K2CO3, DMF, DMSO

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials, catalysts, and ligands for various chemical reactions.

Biology: In biological research, this compound may be used to study the effects of sulfur-containing benzoic acid derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

Medicine: Although specific medical applications of this compound are not well-documented, derivatives of benzoic acid are known for their antimicrobial and anti-inflammatory properties. This compound could potentially be explored for similar therapeutic uses.

Industry: In industry, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Its unique structure makes it a valuable intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The cyclopentylsulfanyl group can influence the compound’s binding affinity and specificity, while the chlorine atom can affect its reactivity and stability. The exact pathways and molecular targets would vary based on the context of its use in research or industry.

Comparison with Similar Compounds

  • 4-Chloro-2-(methylsulfanyl)benzoic acid
  • 4-Chloro-2-(ethylsulfanyl)benzoic acid
  • 4-Chloro-2-(propylsulfanyl)benzoic acid

Comparison: Compared to its similar compounds, 4-Chloro-2-(cyclopentylsulfanyl)benzoic acid has a unique cyclopentylsulfanyl group, which can impart different steric and electronic properties. This uniqueness can affect its reactivity, binding interactions, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-chloro-2-cyclopentylsulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2S/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSFYEQJVOACAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=C(C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-(cyclopentylsulfanyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.